molecular formula C13H11F2N3O2S B2767642 N-(2,4-difluorophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide CAS No. 905694-00-0

N-(2,4-difluorophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide

Cat. No. B2767642
CAS RN: 905694-00-0
M. Wt: 311.31
InChI Key: NMGAOQKCHQPUBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-difluorophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide is a chemical compound that has been synthesized in recent years. It is a potential drug candidate that has shown promising results in scientific research applications.

Scientific Research Applications

Molecular Structure Analysis

N-(2,4-difluorophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide and related compounds have been studied for their crystal structures to understand the conformation and molecular interactions. Studies have shown that these molecules often have a folded conformation around the methylene carbon atom of the thioacetamide bridge, which is stabilized by intramolecular hydrogen bonding. This structural insight is crucial for understanding the molecular basis of their biological activity and for designing new derivatives with improved properties (Subasri et al., 2016); (Subasri et al., 2017).

Dual Inhibitory Activity

One significant area of research has been the exploration of compounds for their potential dual inhibitory activity against key enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are crucial for DNA synthesis and repair, making them important targets for cancer therapy. Compounds with a similar core structure have shown potent dual inhibitory effects, suggesting the potential for the development of new cancer therapies (Gangjee et al., 2008).

Vibrational Spectroscopic Analysis

Research has also focused on the vibrational spectroscopic analysis of similar compounds to determine their vibrational signatures, which are essential for identifying and characterizing these molecules. Such studies provide insights into the stereo-electronic interactions that contribute to the stability of these molecules, potentially leading to the development of novel antiviral agents (Jenepha Mary et al., 2022).

Quantum Chemical Insight

The molecular structure, NBO analysis, and vibrational spectroscopy of related compounds have been explored through quantum chemical studies. These studies have provided a deeper understanding of the intermolecular interactions, drug-likeness, and potential antiviral potency against viruses such as SARS-CoV-2, highlighting the relevance of these compounds in the search for new therapeutic agents (Mary et al., 2020).

Synthesis and Antifolate Activity

The design and synthesis of classical and nonclassical derivatives with the core pyrimidine structure have been investigated for their potential as antifolates, targeting enzymes like DHFR. These compounds have shown significant activity against various pathogens, underscoring their potential in developing treatments for diseases caused by pathogens resistant to current therapies (Gangjee et al., 2007).

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N3O2S/c1-7-4-12(18-13(20)16-7)21-6-11(19)17-10-3-2-8(14)5-9(10)15/h2-5H,6H2,1H3,(H,17,19)(H,16,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGAOQKCHQPUBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=O)N1)SCC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.